1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
CAS No.: 1461705-08-7
Cat. No.: VC2868366
Molecular Formula: C14H22Cl2F2N2
Molecular Weight: 327.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461705-08-7 |
|---|---|
| Molecular Formula | C14H22Cl2F2N2 |
| Molecular Weight | 327.2 g/mol |
| IUPAC Name | 1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C14H20F2N2.2ClH/c1-14(2,18-7-3-4-8-18)13(17)10-5-6-11(15)12(16)9-10;;/h5-6,9,13H,3-4,7-8,17H2,1-2H3;2*1H |
| Standard InChI Key | ZFTFROMJXRREJI-UHFFFAOYSA-N |
| SMILES | CC(C)(C(C1=CC(=C(C=C1)F)F)N)N2CCCC2.Cl.Cl |
| Canonical SMILES | CC(C)(C(C1=CC(=C(C=C1)F)F)N)N2CCCC2.Cl.Cl |
Introduction
Chemical Identification and Properties
| Identifier | Value |
|---|---|
| CAS Number | 1461705-08-7 |
| Molecular Formula | C₁₄H₂₂Cl₂F₂N₂ |
| Molecular Weight | 327.24 g/mol |
| MDL Number | MFCD25371637 |
| PubChem CID | 75480442 |
| Structural Notation | Representation |
|---|---|
| IUPAC Name | 1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropan-1-amine; dihydrochloride |
| Standard InChI | InChI=1S/C14H20F2N2.2ClH/c1-14(2,18-7-3-4-8-18)13(17)10-5-6-11(15)12(16)9-10;;/h5-6,9,13H,3-4,7-8,17H2,1-2H3;2*1H |
| InChI Key | ZFTFROMJXRREJI-UHFFFAOYSA-N |
| SMILES | CC(C)(C(C1=CC(=C(C=C1)F)F)N)N2CCCC2.Cl.Cl |
These structural notations provide detailed information about the compound's molecular arrangement, which is essential for understanding its chemical behavior and potential biological interactions .
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that influence its handling, storage, and applications:
| Property | Characteristic |
|---|---|
| Physical Appearance | Powder |
| Storage Temperature | 4°C |
| Purity (typical) | 95% or higher |
| Free Base Molecular Weight | 254.32 g/mol |
| Free Base Molecular Formula | C₁₄H₂₀F₂N₂ |
The compound exists both as a free base and as a dihydrochloride salt, with the latter being more common in research settings due to improved stability and solubility characteristics .
Structural Features and Chemical Behavior
Key Structural Elements
The molecule consists of several important structural components:
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A 3,4-difluorophenyl group that enhances lipophilicity
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A primary amine function at the chiral carbon center
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A tertiary carbon center with two methyl substituents
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A pyrrolidine ring connected to the tertiary carbon
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Two hydrochloride salt forms of the basic nitrogen atoms
The presence of the difluorophenyl moiety is particularly significant as fluorine substitution often enhances metabolic stability and membrane permeability in drug candidates.
Structure-Activity Relationship Considerations
The structure-activity relationship (SAR) of this compound demonstrates how specific structural elements contribute to its potential biological activity:
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The difluorophenyl group: The fluorine atoms at positions 3 and 4 of the phenyl ring enhance lipophilicity and potentially improve blood-brain barrier penetration
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The pyrrolidine ring: This structural feature likely contributes to the compound's ability to interact with specific receptors
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The tertiary carbon center: Creates a rigid three-dimensional conformation that may influence receptor selectivity
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The salt form: The dihydrochloride form improves water solubility while maintaining the pharmacological activity profile
These structural characteristics collectively influence the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis and Reactivity
While detailed synthetic routes for 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride are often proprietary, general approaches can be inferred from similar compounds in medicinal chemistry.
General Synthetic Approaches
The synthesis typically involves multi-step organic reactions, potentially including:
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Formation of the pyrrolidine-substituted tertiary carbon center
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Incorporation of the difluorophenyl moiety through coupling reactions
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Conversion of the free base to the dihydrochloride salt
Technical challenges in the synthesis may include stereocontrol at the chiral carbon center and selective functionalization of the aromatic ring.
Reactivity Profile
The compound's reactivity is influenced by its various functional groups:
Understanding these reactivity patterns is essential for researchers developing synthetic methodologies or designing analogs with potentially improved properties.
Mechanism of Action and Pharmacological Properties
The pharmacological profile of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is primarily linked to its interaction with neurotransmitter systems in the brain.
Primary Mechanism of Action
According to available research, this compound is believed to act as a modulator at various receptors, potentially including serotonin and dopamine receptors. The specific pathways involve complex interactions with these neurotransmitter systems, which are crucial for its pharmacological effects.
The presence of the difluorophenyl moiety likely enhances lipophilicity, potentially influencing receptor binding and blood-brain barrier penetration. Additionally, the chiral center may contribute to stereoselective interactions with target receptors.
Applications in Medicinal Chemistry and Research
The primary applications of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride lie within medicinal chemistry and pharmacological research.
Current Research Applications
This compound is primarily utilized in research settings to:
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Explore receptor-ligand interactions
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Investigate structure-activity relationships
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Develop pharmacophore models for drug design
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Study neurotransmitter modulation mechanisms
Its well-defined structure and documented properties make it a valuable tool in pharmacological studies aimed at understanding neuronal signaling pathways.
| Supplier | Product Code | Typical Purity |
|---|---|---|
| American Elements | OMXX-284258-01 | Research grade |
| Vulcanchem | VC2868366 | ≥95% |
| Sigma-Aldrich/Enamine | ENAH049F21A3 | 95% |
These suppliers provide the compound in quantities ranging from milligrams for research to bulk amounts for larger applications .
Packaging Specifications
Typical packaging formats include:
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Small-scale research quantities: Sealed vials or bottles (50mg - 1g)
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Bulk quantities: Larger containers with appropriate moisture barriers
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Custom packaging: Available for specific research requirements
Proper documentation including Certificates of Analysis and Safety Data Sheets typically accompanies commercial products .
Future Research Directions
The continued investigation of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride presents several promising research avenues.
Structure-Activity Relationship Studies
Future research may focus on systematic structural modifications to optimize pharmacological properties:
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Variation of the fluorine substitution pattern on the phenyl ring
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Modification of the pyrrolidine ring to other nitrogen heterocycles
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Exploration of stereochemical influences on biological activity
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Development of pro-drugs or metabolically stabilized analogs
These studies could yield compounds with enhanced selectivity, potency, or pharmacokinetic profiles.
Advanced Pharmacological Profiling
More detailed investigation of the compound's pharmacological properties would be valuable:
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Comprehensive receptor binding assays to precisely define target profiles
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In vivo studies to determine bioavailability and brain penetration
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Metabolic studies to identify key biotransformation pathways
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Toxicity assessments to establish safety parameters for research applications
Such studies would enhance understanding of the compound's biological behavior and potential applications.
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